molecular formula C8H11BrN2 B170230 N-((6-Bromopyridin-3-yl)methyl)ethanamine CAS No. 120740-05-8

N-((6-Bromopyridin-3-yl)methyl)ethanamine

Cat. No.: B170230
CAS No.: 120740-05-8
M. Wt: 215.09 g/mol
InChI Key: BFLXSKZTPUZOCG-UHFFFAOYSA-N
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Description

N-((6-Bromopyridin-3-yl)methyl)ethanamine: is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethanamine group attached to the 3rd position via a methyl bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromopyridine-3-carbaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((6-Bromopyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

Scientific Research Applications

N-((6-Bromopyridin-3-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((6-Bromopyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-Chloropyridin-3-yl)methyl)ethanamine
  • N-((6-Fluoropyridin-3-yl)methyl)ethanamine
  • N-((6-Iodopyridin-3-yl)methyl)ethanamine

Uniqueness

N-((6-Bromopyridin-3-yl)methyl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific chemical reactions and applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXSKZTPUZOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625700
Record name N-[(6-Bromopyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-05-8
Record name 6-Bromo-N-ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Bromopyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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